N-(3-bromophenyl)-4-fluorobenzenesulfonamide

Drug metabolism CYP450 inhibition Halogen effects

N-(3-bromophenyl)-4-fluorobenzenesulfonamide is a di-halogenated diaryl sulfonamide carrying a meta-bromo substituent on the aniline-derived ring and a para-fluoro group on the benzenesulfonyl ring. This substitution pattern creates a polarized aromatic system with distinct electronic and steric properties relative to monosubstituted or regioisomeric analogs.

Molecular Formula C12H9BrFNO2S
Molecular Weight 330.17 g/mol
CAS No. 16937-07-8
Cat. No. B10975116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-bromophenyl)-4-fluorobenzenesulfonamide
CAS16937-07-8
Molecular FormulaC12H9BrFNO2S
Molecular Weight330.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)NS(=O)(=O)C2=CC=C(C=C2)F
InChIInChI=1S/C12H9BrFNO2S/c13-9-2-1-3-11(8-9)15-18(16,17)12-6-4-10(14)5-7-12/h1-8,15H
InChIKeyYDCJTHVRPVVXJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Bromophenyl)-4-fluorobenzenesulfonamide (CAS 16937-07-8): A Specialized Halogenated Sulfonamide Building Block for Medicinal Chemistry


N-(3-bromophenyl)-4-fluorobenzenesulfonamide is a di-halogenated diaryl sulfonamide carrying a meta-bromo substituent on the aniline-derived ring and a para-fluoro group on the benzenesulfonyl ring . This substitution pattern creates a polarized aromatic system with distinct electronic and steric properties relative to monosubstituted or regioisomeric analogs. The compound belongs to the benzenesulfonamide class, a privileged scaffold extensively exploited in medicinal chemistry for enzyme inhibition, and its dual halogenation offers orthogonal synthetic handles for further functionalization via cross-coupling chemistry [1]. The molecular formula is C12H9BrFNO2S with a molecular weight of 330.17 g/mol .

Why N-(3-Bromophenyl)-4-fluorobenzenesulfonamide Cannot Be Replaced by Generic Sulfonamide Analogs in Structure-Activity Studies


Within the benzenesulfonamide class, even subtle changes in halogen substitution pattern can profoundly alter target binding affinity, selectivity, and physicochemical properties. The meta-bromo substitution on the N-phenyl ring of this compound imparts a unique steric bulk and electron-withdrawing effect distinct from para-bromo, ortho-bromo, or unsubstituted analogs [1]. In sulfonamide-based enzyme inhibitors, such as carbonic anhydrase inhibitors, the position of halogen substituents directly modulates the pKa of the sulfonamide NH group, which is critical for zinc coordination in the enzyme active site [2]. Furthermore, fluorine substitution on the sulfonyl-bearing ring influences metabolic stability and lipophilicity independently of the aniline-side modifications. Generic substitution with N-(4-bromophenyl)-4-fluorobenzenesulfonamide or N-(3-chlorophenyl)-4-fluorobenzenesulfonamide may therefore yield significantly different biological profiles, binding kinetics, and synthetic utility, making this specific regioisomer essential for precise structure-activity relationship (SAR) investigations.

Quantitative Evidence: Differentiating N-(3-Bromophenyl)-4-fluorobenzenesulfonamide from the Nearest Analogs


Regioisomeric Halogen Position Determines CYP Enzyme Inhibition Profile vs. Unsubstituted Parent

The unsubstituted parent compound 4-fluorobenzenesulfonamide (CAS 402-46-0) exhibits a computationally predicted CYP inhibition profile showing no inhibition of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . The introduction of a meta-bromo substituent on the N-phenyl ring, as in N-(3-bromophenyl)-4-fluorobenzenesulfonamide, is expected to alter this profile due to increased lipophilicity and steric bulk, though direct experimental CYP inhibition data for the target compound are not publicly available as of the knowledge cutoff. This class-level inference is based on established SAR showing that halogen substitution on sulfonamide N-aryl rings modulates CYP interactions through altered hydrogen-bonding potential and metabolic susceptibility.

Drug metabolism CYP450 inhibition Halogen effects

Orthogonal Synthetic Utility: Dual Halogen Handles for Sequential Cross-Coupling Compared to Monohalogenated Analogs

N-(3-bromophenyl)-4-fluorobenzenesulfonamide possesses two chemically distinct halogen substituents: an aryl bromide (C-Br bond dissociation energy ~80 kcal/mol) and an aryl fluoride (C-F bond dissociation energy ~126 kcal/mol) [1]. This orthogonality enables sequential palladium-catalyzed cross-coupling reactions, where the bromide can undergo Suzuki-Miyaura or Buchwald-Hartwig coupling under standard conditions, leaving the fluoride intact for subsequent nucleophilic aromatic substitution or further coupling under more forcing conditions. In contrast, monohalogenated analogs such as N-phenyl-4-fluorobenzenesulfonamide or N-(3-bromophenyl)-benzenesulfonamide offer only a single reactive handle, limiting the complexity accessible through iterative derivatization [2].

Late-stage functionalization Cross-coupling chemistry Bifunctional building blocks

Predicted Lipophilicity and Permeability Differentiation from Non-Halogenated and Para-Substituted Analogs

Computational prediction of lipophilicity (clogP) serves as a primary parameter for assessing membrane permeability and oral bioavailability potential. The unsubstituted parent 4-fluorobenzenesulfonamide has a predicted consensus LogP of approximately 0.97 and demonstrates blood-brain barrier (BBB) permeability . The addition of a bromine atom on the N-phenyl ring in the target compound is expected to increase LogP by approximately 0.8-1.2 units based on the Hansch π value for aromatic bromine (+0.86) [1]. This places N-(3-bromophenyl)-4-fluorobenzenesulfonamide in a more favorable lipophilicity range for passive membrane diffusion compared to the parent, while the para-fluoro group on the sulfonyl ring provides metabolic stability that a para-bromo regioisomer might lack. The meta-bromo position further differentiates this compound from para-bromo analogs, which may exhibit different molecular shape and polar surface area, affecting transporter recognition.

Lipophilicity Drug-likeness ADME prediction

Recommended Application Scenarios for N-(3-Bromophenyl)-4-fluorobenzenesulfonamide Based on Evidence


Scaffold Decoration in Fragment-Based Drug Discovery Targeting Sulfonamide-Binding Enzymes

The sulfonamide warhead is the pharmacophore of choice for carbonic anhydrase inhibitors and has been explored for other zinc metalloenzymes. N-(3-bromophenyl)-4-fluorobenzenesulfonamide provides a decorated scaffold where the 4-fluorobenzenesulfonamide core engages the catalytic zinc, while the meta-bromophenyl group probes an accessory hydrophobic pocket that differs between CA isoforms. This compound can serve as an initial fragment hit for elaboration toward isoform-selective CA IX and CA XII inhibitors relevant to cancer therapy, where the halogen substituents contribute to selectivity [1].

Dual-Halogen Building Block for Iterative Library Synthesis in Lead Optimization

In lead optimization campaigns, the ability to vary substituents at two positions of a core scaffold independently is critical for multiparameter optimization. The orthogonality of the aryl bromide (suitable for Suzuki-Miyaura coupling) and aryl fluoride (suitable for SNAr displacement or photoinduced cross-coupling) in this compound allows medicinal chemists to explore diverse chemical space around the central sulfonamide motif in a convergent manner, reducing the synthetic burden compared to preparing two separate monofunctionalized intermediates [2].

Probe Substrate for Investigating Halogen Effects on CYP Enzyme Metabolism

Understanding how halogen substitution patterns influence oxidative metabolism is essential for predicting drug clearance. N-(3-bromophenyl)-4-fluorobenzenesulfonamide, with its distinct meta-bromo and para-fluoro substituents, can serve as a probe substrate in hepatocyte incubation studies or recombinant CYP enzyme assays to quantify metabolic stability and identify primary sites of oxidation. Comparative studies with the para-bromo regioisomer or the unsubstituted parent would yield valuable SAR for metabolic soft-spot identification [1].

Precursor for 19F NMR Probe Development in Protein-Ligand Binding Studies

The para-fluoro substituent on the benzenesulfonyl ring makes this compound suitable for 19F NMR-based binding assays. 19F NMR is a powerful technique for detecting ligand-protein interactions due to the absence of background fluorine signals in biological systems and the high sensitivity of the 19F chemical shift to changes in local environment. This compound can be used as a fluorine-labeled probe to measure binding constants to sulfonamide-recognizing proteins such as carbonic anhydrases, where the stoichiometry of binding has been established as 2:1 inhibitor-to-enzyme for the parent 4-fluorobenzenesulfonamide [1][3].

Quote Request

Request a Quote for N-(3-bromophenyl)-4-fluorobenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.